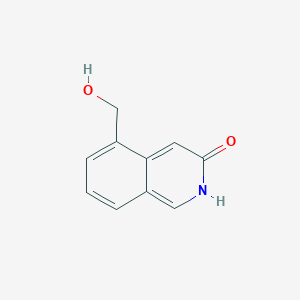
Methyl 6-(aminomethyl)-5-fluoronicotinate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 6-(aminomethyl)-5-fluoronicotinate hydrochloride is a chemical compound that belongs to the class of fluorinated nicotinates. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both fluorine and an aminomethyl group in its structure imparts unique chemical properties that make it a valuable subject for research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(aminomethyl)-5-fluoronicotinate hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration: The starting material, 5-fluoronicotinic acid, undergoes nitration to introduce a nitro group at the 6-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Methylation: The resulting 6-aminomethyl-5-fluoronicotinic acid is esterified with methanol in the presence of an acid catalyst to form the methyl ester.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic steps but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.
化学反应分析
Types of Reactions
Methyl 6-(aminomethyl)-5-fluoronicotinate hydrochloride can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The fluorine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of substituted nicotinates.
科学研究应用
Methyl 6-(aminomethyl)-5-fluoronicotinate hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Material Science: The compound is explored for its potential in creating fluorinated polymers and materials with unique electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
Industrial Applications: Used in the synthesis of agrochemicals and specialty chemicals.
作用机制
The mechanism of action of Methyl 6-(aminomethyl)-5-fluoronicotinate hydrochloride depends on its application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, modulating their activity. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological targets, while the aminomethyl group can participate in covalent bonding with active sites.
相似化合物的比较
Similar Compounds
- Methyl 6-(aminomethyl)-5-chloronicotinate hydrochloride
- Methyl 6-(aminomethyl)-5-bromonicotinate hydrochloride
- Methyl 6-(aminomethyl)-5-iodonicotinate hydrochloride
Uniqueness
Methyl 6-(aminomethyl)-5-fluoronicotinate hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its chloro, bromo, and iodo analogs. The fluorine atom’s high electronegativity and small size make it particularly useful in medicinal chemistry for enhancing the metabolic stability and bioavailability of pharmaceutical compounds.
属性
分子式 |
C8H10ClFN2O2 |
|---|---|
分子量 |
220.63 g/mol |
IUPAC 名称 |
methyl 6-(aminomethyl)-5-fluoropyridine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H9FN2O2.ClH/c1-13-8(12)5-2-6(9)7(3-10)11-4-5;/h2,4H,3,10H2,1H3;1H |
InChI 键 |
KFWWARWPYKJTAO-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC(=C(N=C1)CN)F.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


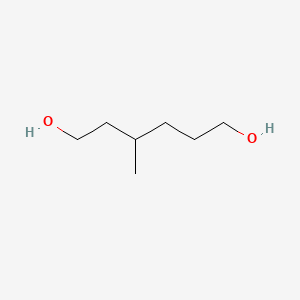

![3-Fluoro-2-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B12933576.png)
![8-[(5-Aminopentyl)amino]adenosine 5'-(dihydrogen phosphate)](/img/structure/B12933585.png)


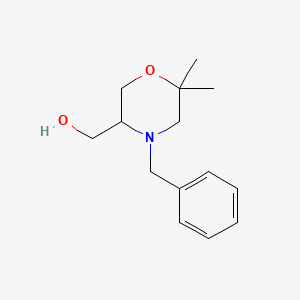
![9-{4-(Benzyloxy)-3-[(benzyloxy)methyl]butyl}-9h-purin-6-amine](/img/structure/B12933612.png)
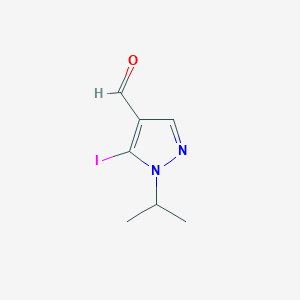
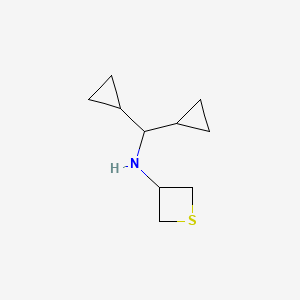
![((3aR,4R,6S,6aS)-6-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol](/img/structure/B12933626.png)
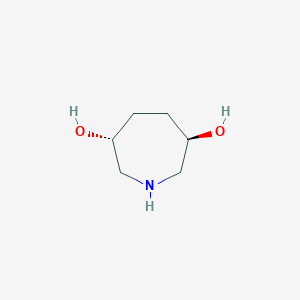
![7-Ethyl-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one](/img/structure/B12933640.png)
